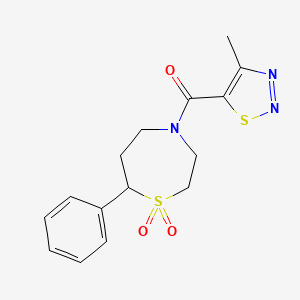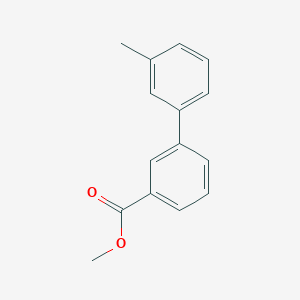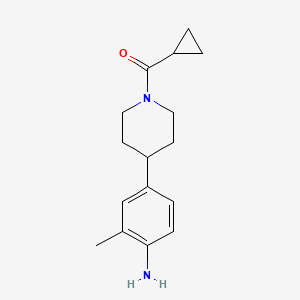
2-(2-((2,4-二氯苄基)硫)噻唑-4-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, to exert its effects .
Mode of Action
The specific mode of action of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . Therefore, it can be inferred that this compound interacts with its targets in a way that is influenced by its specific substituents, namely the 2,4-dichlorobenzyl and acetic acid groups.
Biochemical Pathways
The specific biochemical pathways affected by 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
The specific molecular and cellular effects of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid It’s known that the biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring , which could potentially be influenced by environmental factors.
生化分析
Biochemical Properties
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in the protein’s conformation and activity.
Cellular Effects
The effects of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antibacterial properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound within cells can determine its specific biological effects and mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is treated with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for research and industrial applications.
化学反应分析
Types of Reactions
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorobenzyl group are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), and organic solvents (dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
相似化合物的比较
Similar Compounds
2-(2-(2,4-Dichlorophenyl)thio)thiazol-4-yl)acetic acid: Similar structure but with a different substituent on the benzyl group.
2-(2-(2,4-Dichlorobenzyl)thio)thiazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(2-((2,4-Dichlorobenzyl)thio)thiazol-4-yl)acetic acid is unique due to its specific combination of the 2,4-dichlorobenzyl group and the thiazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S2/c13-8-2-1-7(10(14)3-8)5-18-12-15-9(6-19-12)4-11(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIUMWUPFODBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2597863.png)


![3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine](/img/structure/B2597870.png)

![2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)


![1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2597877.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetonitrile](/img/structure/B2597879.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)
